![molecular formula C14H14F2N2O3 B14174166 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)- is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrano[2,3-d]pyrimidine core.
Functional Group Modifications: Introduction of specific functional groups such as cyclopropylpropyl and difluoromethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Introduction of new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They often include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biological Research: Investigating their effects on biological systems.
Industrial Applications: As intermediates in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating specific biochemical pathways to exert their effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione: Without the specific substituents.
Other Pyrano[2,3-d]pyrimidine Derivatives: With different functional groups.
Uniqueness
The unique structural features of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-, such as the cyclopropylpropyl and difluoromethyl groups, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F2N2O3 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H14F2N2O3/c15-11(16)12-17-13(20)10-8(3-1-2-7-4-5-7)6-9(19)21-14(10)18-12/h6-7,11H,1-5H2,(H,17,18,20) |
InChI Key |
DFLJUOUAVYDDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCC2=CC(=O)OC3=C2C(=O)NC(=N3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


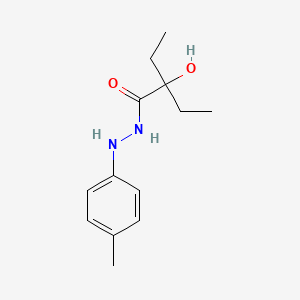
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
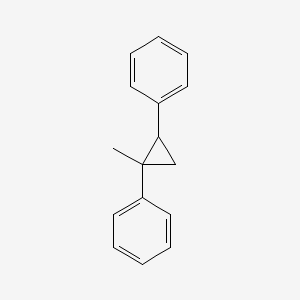
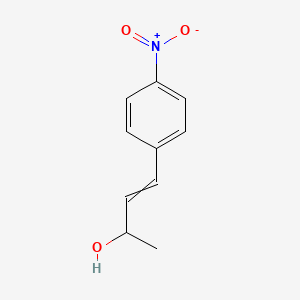
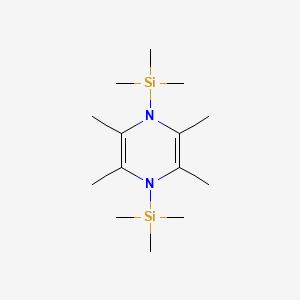
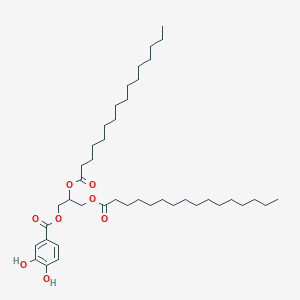
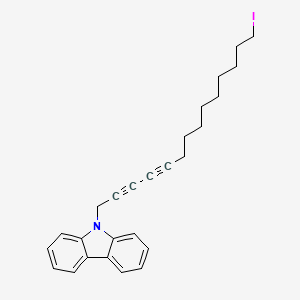
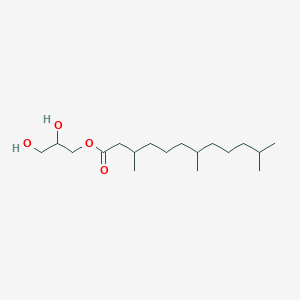
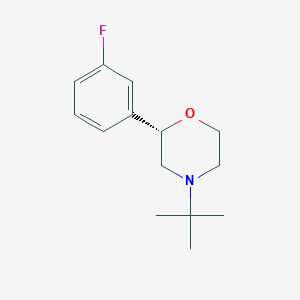
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
